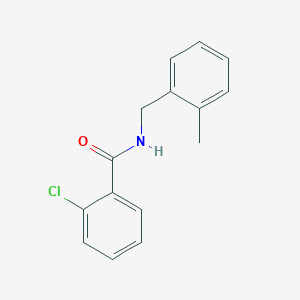

2-chloro-N-(2-methylbenzyl)benzamide

Description

Historical Development and Significance of N-Substituted Benzamides in Chemical Research

The N-substituted benzamide (B126) scaffold is a cornerstone in modern chemical and pharmaceutical research, valued for its versatile synthesis and the wide array of biological activities its derivatives exhibit. These compounds are characterized by a benzoyl group attached to a nitrogen atom, which is further substituted with various organic moieties. Historically, the amide bond has been recognized for its stability and its capacity to form hydrogen bonds, properties that make it a key feature in many biologically active molecules. researchgate.net

Research into N-substituted benzamides has led to the development of a multitude of compounds with significant pharmacological applications. researchgate.net This class of molecules has been investigated for a range of therapeutic uses, including as antitumor researchgate.netnih.gov, anti-inflammatory, analgesic researchgate.net, and antimicrobial agents. researchgate.net The ability to readily modify the substituents on both the benzoyl and the nitrogen-linked moieties allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its biological activity and target specificity. This structural versatility has made N-substituted benzamides a privileged scaffold in drug discovery and medicinal chemistry.

Rationale for Focused Academic Investigation of 2-chloro-N-(2-methylbenzyl)benzamide

The specific academic interest in this compound stems from a systematic approach to understanding structure-activity relationships (SAR) within the N-substituted benzamide family. The investigation of how different substituents on the aromatic rings influence the compound's three-dimensional structure, and consequently its interactions with biological targets, is a fundamental aspect of medicinal chemistry.

The rationale for investigating this particular combination of substituents can be broken down as follows:

The N-benzyl group: The presence of a benzyl (B1604629) group, as opposed to a simpler alkyl or aryl group, introduces a degree of conformational flexibility. The methylene (B1212753) (-CH2-) bridge allows the two aromatic rings to adopt various spatial orientations, which can be crucial for fitting into the binding pockets of enzymes or receptors.

The 2-methyl substituent: The methyl group on the N-benzyl moiety is an electron-donating group. Its placement at the ortho- position introduces further steric constraints that can significantly affect the molecule's preferred conformation.

The study of molecules like this compound allows researchers to systematically probe the effects of these specific substitutions on the compound's solid-state structure and potential biological activity.

Current State of Research and Unaddressed Questions Regarding this compound

While the broader class of N-substituted benzamides is extensively studied, specific research on this compound is not widely available in published literature. However, detailed crystallographic studies have been conducted on the closely related analogue, 2-chloro-N-(2-methylphenyl)benzamide. nih.govresearchgate.net This research provides valuable insights into the likely structural properties of the benzyl derivative.

The study of 2-chloro-N-(2-methylphenyl)benzamide revealed that the two aromatic rings are nearly coplanar. In the crystal structure, molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite chains. nih.govresearchgate.net The ortho-chloro atom in the benzoyl ring is positioned syn to the C=O bond, and the ortho-methyl group in the anilino ring is also syn to the N—H bond. nih.govresearchgate.net

Interactive Table: Crystal Data for 2-chloro-N-(2-methylphenyl)benzamide nih.govresearchgate.net

| Property | Value |

| Chemical Formula | C₁₄H₁₂ClNO |

| Molecular Weight (Mr) | 245.70 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.746 (3) |

| b (Å) | 6.077 (3) |

| c (Å) | 20.797 (7) |

| Volume (V) (ų) | 1231.8 (8) |

| Z | 4 |

| Radiation Type | Mo Kα |

| Temperature (K) | 295 |

| Dihedral Angle (rings) | 4.08 (18)° |

The synthesis of 2-chloro-N-(2-methylphenyl)benzamide has been achieved, and the compound has been characterized using infrared and NMR spectroscopy. nih.govresearchgate.net The general method involves the reaction of the corresponding acid chloride with the appropriate amine. A plausible synthesis for this compound would involve the reaction of 2-chlorobenzoyl chloride with 2-methylbenzylamine (B130908).

Unaddressed Questions:

The lack of specific research on this compound presents several open avenues for investigation:

Definitive Synthesis and Characterization: While a synthetic route can be proposed, the actual synthesis and detailed spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of this compound have not been formally documented in the scientific literature.

Crystal Structure Analysis: A single-crystal X-ray diffraction study of this compound is needed to determine its precise three-dimensional structure and compare its conformational properties to its phenyl analogue. This would elucidate the impact of the flexible benzyl group on the crystal packing and intermolecular interactions.

Biological Activity Screening: The potential biological activities of this compound remain unexplored. Given the known activities of other N-substituted benzamides, screening this compound for antitumor, antimicrobial, or enzyme inhibitory properties could be a fruitful area of research. researchgate.netnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic study involving variations of the substituents on both aromatic rings would provide a more comprehensive understanding of the structure-activity relationships for this class of N-benzyl benzamides.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(2-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-11-6-2-3-7-12(11)10-17-15(18)13-8-4-5-9-14(13)16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUXXWYCZUADAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N 2 Methylbenzyl Benzamide and Its Analogues

Classical Approaches to the Synthesis of 2-chloro-N-(2-methylbenzyl)benzamide

The traditional and most straightforward method for synthesizing N-substituted benzamides, including this compound, is the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride. This reaction, a variant of the well-known Schotten-Baumann reaction, is widely used due to its reliability and the ready availability of starting materials.

The synthesis involves the reaction of 2-chlorobenzoyl chloride with 2-methylbenzylamine (B130908). A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

2-Chlorobenzoyl chloride + 2-Methylbenzylamine → this compound + HCl

This method is generally high-yielding and the resulting amide can often be purified by simple recrystallization. core.ac.uk The preparation of the requisite acyl chloride from the corresponding carboxylic acid (2-chlorobenzoic acid) is readily achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov While robust, these classical methods often require stoichiometric amounts of activating agents and bases, which can complicate purification and generate significant waste. For instance, the synthesis of various N-substituted chloroacetamides has been effectively carried out by treating aliphatic and aromatic amines with chloroacetyl chloride at room temperature. ijpsr.info

Modern and Optimized Synthetic Routes Towards this compound

In recent years, research has focused on developing more efficient, milder, and higher-yielding methods for amide bond formation, moving away from the use of highly reactive acyl chlorides. These modern routes often involve the direct coupling of a carboxylic acid and an amine using a variety of activating agents or coupling reagents.

One notable method involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reagent system effectively activates the carboxylic acid for nucleophilic attack by the amine. The sequence of reagent addition has been shown to be significant in optimizing the yield of the desired amide. rsc.org For the synthesis of N-benzylbenzamide, a 99% yield was achieved when the carboxylic acid was pre-activated with PPh₃ and I₂ before the addition of the amine and a base like triethylamine. rsc.org

Another advanced strategy is the in-situ generation of phosphonium (B103445) salts, which act as powerful activating agents for carboxylic acids. nih.gov A methodology using N-chlorophthalimide and triphenylphosphine generates chloro- and imido-phosphonium salts in situ. These intermediates react with the carboxylic acid to form a highly reactive acyloxy-phosphonium species, which is then readily attacked by the amine. This functional group interconversion is achieved at room temperature and produces amides in good to excellent yields. nih.govacs.org

Table 1: Comparison of Modern Synthetic Methods for Benzamide (B126) Formation

| Method/Reagents | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| PPh₃ / I₂ / Et₃N | Benzoic acid, Benzylamine | Room Temperature, 10 min | 99% | rsc.org |

| N-chlorophthalimide / PPh₃ | Benzoic acid, Benzylamine | Room Temperature, 12 h | 83% | acs.org |

| N-chlorophthalimide / PPh₃ | Benzoic acid, N-methylaniline | Room Temperature, 12 h | 65% | acs.org |

Catalytic methods represent a significant advancement in amide synthesis, offering improved atom economy and sustainability by avoiding stoichiometric activating agents. Various catalytic systems have been developed for the amidation of carboxylic acids.

Cooperative catalysis using 1,4-diazabicyclo[2.2.2]octane (DABCO) and magnetite nanoparticles (Fe₃O₄) has been shown to be effective for the N-methyl amidation of carboxylic acids with isothiocyanates. semanticscholar.org This protocol is operationally simple and the Fe₃O₄ catalyst can be easily recovered and reused multiple times without significant loss of efficiency. semanticscholar.org A plausible mechanism involves the formation of an iron carboxylate, which then coordinates with an intermediate generated from DABCO and the isothiocyanate to facilitate the amidation. semanticscholar.org

Other metal-based catalysts have also been explored. Zinc acetate (B1210297) and zinc triflate have been used as efficient, inexpensive, and readily available catalysts for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes, a reaction that shares mechanistic similarities with amide formation. chemmethod.com Copper-based nanocatalysts have also been developed for the direct coupling of carboxylic acids and amines. researchgate.net These catalytic approaches are part of a broader effort to make amide synthesis more efficient and environmentally benign. semanticscholar.orgresearchgate.net

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net The synthesis of benzamides is an area where these principles are being actively applied to address the waste and hazards associated with traditional methods. chemmethod.com

The 12 principles of green chemistry provide a framework for developing more sustainable synthetic routes. Key principles relevant to benzamide synthesis include:

Waste Prevention: Designing syntheses to minimize byproduct formation. Catalytic methods are a prime example of this principle in action. semanticscholar.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Direct catalytic amidation has a higher atom economy than methods requiring stoichiometric coupling reagents. semanticscholar.org

Use of Less Hazardous Chemical Syntheses: Designing chemical products to be effective while having minimal toxicity. researchgate.net

Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic solvents and other auxiliary substances. chemmethod.com Research into solvent-free reactions or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) is ongoing. chemmethod.com

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. researchgate.net

A significant development in this area is the use of biocatalysis. rsc.org Enzymes such as ATP-dependent amide bond synthetases (ABS) have been engineered to be robust and promiscuous catalysts for coupling a wide range of amine and acid building blocks under mild, aqueous conditions. This approach not only aligns with green chemistry principles but also allows for the synthesis of novel amide products. rsc.org

Exploration of Stereoselective and Enantioselective Synthesis for Chiral Derivatives of this compound

While this compound itself is an achiral molecule, the synthesis of chiral analogues, where a stereocenter is introduced into the structure, requires stereoselective control. Asymmetric synthesis aims to produce a specific stereoisomer, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities.

Several strategies exist for the enantioselective synthesis of chiral amides:

Chiral Substrate Control: This approach utilizes a starting material that is already chiral. The existing stereocenter directs the formation of a new stereocenter with a specific configuration. The Felkin-Ahn model is often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. youtube.comyoutube.com

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into an achiral substrate to direct a stereoselective transformation. youtube.com After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This method effectively transfers the chirality of the auxiliary to the product.

Chiral Catalysis: This is one of the most powerful methods for asymmetric synthesis. A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, chiral phosphoric acids have been used as catalysts to control the stereoselectivity of nucleophilic additions, enabling the synthesis of molecules with both central and axial chirality. rsc.org

Dynamic Kinetic Resolution (DKR): This technique is applied to a racemic starting material. A catalyst is used to rapidly interconvert the enantiomers of the starting material while another catalyst or reagent selectively reacts with only one of them. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. rsc.org DKR has been successfully applied in the atroposelective allylation of amides and the C-H allylation of ferrocenes to create multiple stereogenic elements. youtube.comrsc.org

These methodologies provide a powerful toolkit for chemists to synthesize structurally complex and stereochemically defined derivatives related to this compound for various applications.

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro N 2 Methylbenzyl Benzamide

Spectroscopic Characterization Beyond Routine Identification

Advanced spectroscopic methods have been instrumental in revealing the nuanced structural details of 2-chloro-N-(2-methylbenzyl)benzamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies of this compound

High-resolution NMR spectroscopy offers profound insights into the molecular structure of this compound. In the ¹H NMR spectrum, the protons of the two aromatic rings typically appear in the region of δ 6.58–8.58 ppm, with their specific chemical shifts influenced by their electronic environment. The singlet for the NH proton of the amide group is characteristically observed between δ 10.19–10.81 ppm.

In the ¹³C NMR spectrum, the carbon signals are spread over a wider range, from approximately δ 17.72 to 168.51 ppm. These spectra, often recorded on powerful 500 MHz spectrometers, allow for the precise assignment of each carbon atom in the molecule. For instance, in a related compound, N-(2-chlorobenzyl)-benzamide, the amidic carbon appears at δ 167.4 ppm, while the methylene (B1212753) bridge carbon (CH2) is found at δ 41.8 ppm. rsc.org

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis of this compound

Advanced mass spectrometry techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are crucial for understanding the fragmentation pathways of this compound. The fragmentation of amides often involves the loss of the amino group (NH2), leading to the formation of a stable benzoyl cation. researchgate.net This cation can then undergo further fragmentation to produce a phenyl cation.

For halogenated compounds like this compound, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum. libretexts.org The fragmentation of similar benzamide (B126) structures can also involve the loss of radicals such as •Cl, which is a diagnostic marker for halogen atoms on the aromatic ring. nih.gov The molecular ion peak for a related compound, N-(2-Chloro-phen-yl)-2-methyl-benzamide, is observed, and its fragmentation pattern provides key structural information. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Insights of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the conformational state of this compound. The stretching frequency of the amide N-H bond is typically observed in the range of 3294–3524 cm⁻¹, while the carbonyl (C=O) stretching vibration appears between 1614–1692 cm⁻¹. nih.gov

In a study of a similar molecule, 2-chloro-N-(diethylcarbamothioyl)benzamide, the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) and compared with experimental data. nih.gov For 2,6-dichlorobenzyl alcohol, another related compound, the C-Cl stretching modes were assigned in the 800-700 cm⁻¹ region. theaic.org Low-frequency vibrational spectroscopy, including terahertz (THz) and low-wavenumber Raman, can further probe the collective vibrations and skeletal modes of the molecule, providing a more complete picture of its conformational landscape. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretch | 3294–3524 | nih.gov |

| C=O Stretch | 1614–1692 | nih.gov |

| C-Cl Stretch | 700–800 | theaic.org |

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography has provided a definitive view of the solid-state structure of this compound. The compound crystallizes in the orthorhombic space group Pna2₁. researchgate.net In the crystal structure of the related 2-chloro-N-(2-methylphenyl)benzamide, the two aromatic rings are nearly coplanar, with a small dihedral angle of 4.08 (18)° between them. researchgate.netnih.gov

A key feature of the solid-state packing is the formation of intermolecular N—H⋯O hydrogen bonds, which link the molecules into infinite chains. researchgate.netnih.gov The conformation of the molecule reveals that the ortho-chloro atom in the benzoyl ring is positioned syn to the C=O bond. researchgate.netnih.gov Similarly, the ortho-methyl group on the anilino ring is syn to the N—H bond. researchgate.netnih.gov The central amide group (–NH—C(=O)–) is twisted out of the planes of both the 2-chlorophenyl and 2-methylphenyl rings. researchgate.net

| Crystallographic Data for 2-chloro-N-(2-methylphenyl)benzamide | |

| Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.70 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.746 (3) |

| b (Å) | 6.077 (3) |

| c (Å) | 20.797 (7) |

| Volume (ų) | 1231.8 (8) |

| Z | 4 |

| Dihedral Angle (aromatic rings) | 4.08 (18)° |

| Hydrogen Bonding | N—H⋯O |

Conformational Analysis and Dynamics of this compound in Solution and Solid State

The conformational analysis of this compound reveals differences in its structure between the solid state and in solution. In the solid state, as determined by X-ray crystallography, the molecule adopts a specific, relatively planar conformation stabilized by crystal packing forces and hydrogen bonding. researchgate.netnih.gov

In solution, the molecule is expected to have greater conformational freedom. The various spectroscopic techniques, particularly NMR, provide insights into the average conformation and the dynamics of the molecule in solution. While the solid-state structure shows a nearly coplanar arrangement of the aromatic rings, in solution, there is likely a distribution of conformations with varying dihedral angles between the rings. The central amide bond's rotational barrier also contributes to the conformational dynamics.

Theoretical and Computational Investigations of 2 Chloro N 2 Methylbenzyl Benzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 2-chloro-N-(2-methylbenzyl)benzamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. For This compound , these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost.

Key electronic structure and reactivity descriptors that would be determined include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are key to predicting how the molecule will interact with other chemical species.

A hypothetical table of such calculated descriptors for This compound is presented below to illustrate the expected output of such an analysis.

| Reactivity Descriptor | Symbol | Hypothetical Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | Relates to chemical stability and reactivity |

| Electronegativity | χ | 3.85 | Tendency to attract electrons |

| Chemical Hardness | η | 2.65 | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | 2.80 | Overall electrophilic nature |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects of this compound

The presence of the benzyl (B1604629) group in This compound introduces significant conformational flexibility. Molecular Dynamics (MD) simulations are the ideal computational method to explore this. An MD simulation would model the atomic motions of the molecule over time, providing insights into its dynamic behavior.

Key areas of investigation using MD simulations would include:

Conformational Analysis: By simulating the molecule's movement, researchers can identify the most stable low-energy conformations (conformers) and the energy barriers between them. This is crucial as the molecule's shape influences its biological activity and physical properties. The dihedral angles around the amide bond and the benzyl group would be of particular interest.

Solvation Effects: MD simulations can be performed with the molecule surrounded by explicit solvent molecules (e.g., water) to understand how the solvent affects its conformation and dynamics. This is particularly important for predicting the behavior of the compound in a biological environment. The formation and stability of intramolecular and intermolecular hydrogen bonds would be analyzed.

Root Mean Square Deviation (RMSD): This analysis would track the molecule's structural changes over the simulation time, indicating whether it remains in a stable conformation or explores a wider range of shapes.

Computational Prediction and Validation of Spectroscopic Properties of this compound

Computational methods can predict various spectroscopic properties of This compound , which can then be used to validate and interpret experimental data.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These predicted frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to confirm the molecule's structure and identify characteristic vibrational modes, such as the C=O and N-H stretches of the amide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are invaluable for assigning the signals in experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule. This allows for the calculation of the absorption wavelengths in the UV-Visible spectrum, which correspond to the promotion of electrons from occupied to unoccupied orbitals.

A hypothetical comparison of experimental and calculated spectroscopic data for This compound is shown below.

| Spectroscopic Data | Experimental Value | Calculated Value | Assignment |

| IR Frequency (C=O stretch) | ~1650 cm⁻¹ | ~1645 cm⁻¹ | Amide I band |

| IR Frequency (N-H stretch) | ~3300 cm⁻¹ | ~3290 cm⁻¹ | Amide A band |

| ¹H NMR (N-H proton) | ~8.5 ppm | ~8.4 ppm | Amide proton |

| ¹³C NMR (C=O carbon) | ~168 ppm | ~167 ppm | Amide carbonyl carbon |

| UV-Vis (λmax) | ~275 nm | ~270 nm | π → π* transition |

Reaction Pathway Modeling and Mechanistic Insights for Transformations Involving this compound

Computational chemistry can be used to model potential chemical transformations of This compound , such as hydrolysis or metabolism. This involves mapping the potential energy surface of the reaction to identify the most likely reaction mechanism.

Key aspects of reaction pathway modeling include:

Transition State Searching: By locating the transition state structure for a given reaction, the activation energy can be calculated. This provides a quantitative measure of how fast the reaction is likely to proceed.

Reaction Mechanism Elucidation: Computational modeling can help to distinguish between different possible reaction pathways, for example, in the hydrolysis of the amide bond, it could determine whether the reaction is more likely to be acid-catalyzed or base-catalyzed.

Predicting Reaction Products: By comparing the energies of potential products, it is possible to predict the most thermodynamically stable outcome of a chemical reaction involving This compound .

Molecular Interactions and Mechanistic Biochemical Studies Involving 2 Chloro N 2 Methylbenzyl Benzamide

Non-covalent Interactions of 2-chloro-N-(2-methylbenzyl)benzamide with Small Molecules

No studies detailing the specific non-covalent interactions of this compound with other small molecules were identified in the available literature. While the structural components of the molecule—the chlorinated benzene ring, the amide linkage, and the methylbenzyl group—suggest the potential for interactions such as hydrogen bonding (via the amide N-H and C=O groups), π-π stacking, and halogen bonding, no experimental or computational data has been published to confirm or characterize these interactions for this particular compound.

Ligand-Target Binding Studies (In Vitro and Computational) for this compound

There are no available in vitro or computational studies that characterize the binding of this compound to any specific biological target. Research on other benzamide (B126) derivatives has shown they can bind to a variety of targets, including enzymes and receptors, but this information cannot be extrapolated to the subject compound without direct experimental evidence.

Enzyme Inhibition Mechanisms and Kinetics of this compound

No data exists in the public domain regarding the enzyme inhibition properties of this compound. Consequently, there is no information on its potential mechanisms of inhibition (e.g., competitive, non-competitive) or its kinetic parameters, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) against any enzyme.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for this compound and its Analogues

Specific structure-activity relationship (SAR) or structure-property relationship (SPR) studies for this compound and a series of its direct analogues have not been published. While SAR studies are common for various classes of benzamide compounds in medicinal chemistry, this particular scaffold has not been the subject of such a detailed investigation according to available sources.

Advanced Analytical Method Development for 2 Chloro N 2 Methylbenzyl Benzamide

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification of 2-chloro-N-(2-methylbenzyl)benzamide

Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing high-resolution separation for both purity evaluation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose. biomedres.us

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of moderately polar, non-volatile compounds like this compound. A stability-indicating HPLC method can be developed to separate the main compound from its potential process-related impurities and degradation products. nih.gov

A typical HPLC method would involve a C18 column, which provides excellent separation for aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure the separation of compounds with a range of polarities. nih.govamazonaws.com UV detection is suitable for this molecule due to the presence of chromophoric aromatic rings, with a detection wavelength typically set around 220-254 nm. amazonaws.com

Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is reliable for its intended purpose. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 40 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0 min (90% A, 10% B) -> 20 min (10% A, 90% B) -> 25 min (10% A, 90% B) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC)

For a compound to be suitable for GC analysis, it must be volatile and thermally stable. researchgate.net this compound, with a molecular weight of approximately 259.72 g/mol , may possess sufficient volatility for GC analysis, particularly if a high-temperature capillary column is used. researchgate.net

A GC method would typically employ a low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS). atlantis-press.com The sample, dissolved in a suitable organic solvent, would be injected into a heated inlet where it is vaporized. The temperature of the GC oven would be programmed to ramp up, allowing for the separation of the analyte from any volatile impurities. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. google.com

Mass Spectrometric Quantification and Impurity Profiling of this compound

Mass spectrometry (MS) is an indispensable tool for molecular weight confirmation and structural elucidation of impurities. researchgate.net When coupled with a chromatographic inlet, it provides the specificity needed for robust quantification and detailed impurity profiling. biomedres.us

For quantification, a mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only ions corresponding to the target analyte are monitored. This significantly enhances sensitivity and selectivity compared to UV detection. For even greater specificity, tandem mass spectrometry (MS/MS) can be used in multiple reaction monitoring (MRM) mode.

Impurity profiling is a critical aspect of drug development, involving the identification and characterization of any unwanted substances. researchgate.netijrti.org Using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, it is possible to determine the elemental composition of unknown impurities based on their accurate mass. biomedres.us Fragmentation analysis (MS/MS) provides structural information by breaking the impurity molecules apart and analyzing the resulting fragment ions. docbrown.info The fragmentation pattern of this compound would be expected to show characteristic losses, such as the cleavage of the amide bond, providing clues to the structure of its impurities.

Table 2: Predicted Mass Spectrometric Data for this compound

| Parameter | Value/Information |

| Molecular Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 259.72 g/mol (for isotopes ³⁵Cl, ¹²C, ¹H, ¹⁴N, ¹⁶O) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Parent Ion (M+H)⁺ | m/z 260.07 |

| Isotopic Peak (³⁷Cl) | m/z 262.07 (approx. 32% intensity of m/z 260) |

| Potential Fragments | Ions corresponding to the 2-chlorobenzoyl moiety (m/z 139/141) and the 2-methylbenzylamine (B130908) moiety (m/z 121) |

Hyphenated Techniques for Complex Mixture Analysis of this compound (e.g., in synthetic intermediates or environmental matrices)

The analysis of this compound in complex sample types, such as during its synthesis (in-process control) or in environmental samples, necessitates the use of powerful hyphenated techniques like LC-MS and GC-MS. google.comfrontiersin.org

LC-MS (Liquid Chromatography-Mass Spectrometry)

LC-MS combines the high-separation capability of HPLC with the sensitive and selective detection of mass spectrometry. frontiersin.org This is the premier technique for analyzing non-volatile compounds in complex matrices. rsc.org For instance, monitoring the formation of this compound during synthesis would involve analyzing reaction mixtures that contain starting materials, reagents, intermediates, the final product, and by-products. LC-MS can effectively separate all these components and provide their molecular weights, allowing for a comprehensive understanding of the reaction progress and impurity formation. nih.gov In environmental analysis, LC-MS can detect trace levels of the compound in matrices like water or soil after appropriate sample extraction and cleanup. rsc.org

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. researchgate.net It is particularly useful for identifying unknown volatile impurities in a sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each component as it elutes from the column. atlantis-press.com This mass spectrum acts as a "chemical fingerprint" and can be compared against spectral libraries for identification. researchgate.net A GC-MS method for analyzing synthetic intermediates of this compound could identify residual solvents or volatile by-products. google.com

The development of these advanced analytical methods is crucial for controlling the quality and consistency of this compound throughout its lifecycle, from synthesis to its final application.

Emerging Applications and Material Science Perspectives of 2 Chloro N 2 Methylbenzyl Benzamide

Utilization of 2-chloro-N-(2-methylbenzyl)benzamide as a Building Block in Complex Organic Synthesis

Exploration of this compound and its Derivatives in Materials Chemistry

The exploration of this compound and its derivatives in the field of materials chemistry is not documented in available research. Fields such as polymer science or the development of organic electronic materials often utilize molecules with specific electronic and photophysical properties. However, no studies were found that characterize these properties for this compound or report its incorporation into novel materials.

Investigation of this compound in Catalysis or Supramolecular Assembly

No published research could be found on the direct application of this compound in either catalysis or supramolecular chemistry. The structure of the molecule, featuring a hydrogen bond donor (N-H) and acceptor (C=O), as well as aromatic rings capable of π-π stacking, suggests a theoretical potential for forming ordered supramolecular structures. nih.govresearchgate.net For instance, crystal structure analyses of the isomer 2-chloro-N-(2-methylphenyl)benzamide show that its molecules are linked into infinite chains by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net However, without experimental data for the specific title compound, any discussion of its role in these areas remains purely speculative.

Due to the absence of direct research findings for this compound, no data tables or detailed research findings can be provided. The information available is for related but distinct chemical entities.

Future Research Directions and Concluding Remarks on 2 Chloro N 2 Methylbenzyl Benzamide

Persistent Challenges and Promising Avenues in the Academic Research of 2-chloro-N-(2-methylbenzyl)benzamide

The academic exploration of this compound faces several challenges that also represent significant opportunities for research. A primary hurdle is the limited volume of dedicated studies on this exact isomer, necessitating a foundational phase of research to establish its fundamental properties.

Persistent Challenges:

Targeted Synthesis Optimization: While general methods for creating benzamides are well-known, achieving optimal, high-yield, and stereospecific synthesis for this compound can be challenging. mdpi.com The reaction conditions often require careful tuning to avoid side products and ensure the desired conformation, which is critical for its potential biological function.

Comprehensive Characterization: A lack of extensive public data on the physicochemical and structural properties of this specific compound exists. Detailed crystallographic analysis, similar to that performed on its positional isomers like 2-chloro-N-(2-methylphenyl)benzamide, is needed to understand its three-dimensional structure and intermolecular interactions, which are key to its behavior. nih.govresearchgate.net

Understanding Structure-Activity Relationships (SAR): Without a baseline of biological activity, establishing a clear SAR is impossible. This represents a significant gap in understanding how the unique steric and electronic features of the 2-chloro and 2-methylbenzyl substituents influence its function compared to other benzamides. nih.gov

Despite these challenges, several promising avenues for research are evident, as outlined in the table below.

| Research Avenue | Description | Potential Outcome |

| Systematic Biological Screening | Given the diverse bioactivities of the benzamide (B126) scaffold, including antidiabetic, antimicrobial, and antiparasitic effects, a broad screening of this compound against various biological targets is a logical first step. nih.govnih.govijpsr.info | Identification of novel therapeutic potential or use as a pharmacological tool. |

| Advanced Structural Analysis | In-depth X-ray crystallography and NMR spectroscopy to elucidate the solid-state and solution-phase conformations. nih.govresearchgate.net This data is foundational for all further research. | A precise understanding of the molecular geometry and how it influences physical properties and biological interactions. |

| Derivative Synthesis and SAR Studies | Synthesizing a library of derivatives by modifying the substitution patterns on both aromatic rings. This would allow for a systematic exploration of how structural changes affect activity. | Development of a robust structure-activity relationship model to guide the design of more potent and selective compounds. |

| Exploration of Synthetic Pathways | Investigating novel catalytic systems or green chemistry approaches for the synthesis of N-substituted benzamides to improve efficiency, reduce waste, and lower environmental impact. nih.gov | More sustainable and cost-effective methods for producing this class of compounds for academic and industrial purposes. |

Potential for Interdisciplinary Research Involving this compound

The full potential of this compound can best be unlocked through collaborative, interdisciplinary research. The molecule serves as a bridge between fundamental chemistry and applied sciences.

| Interdisciplinary Field | Collaborative Focus | Expected Breakthroughs |

| Computational Chemistry & Molecular Biology | Using the determined crystal structure as a starting point for molecular docking and dynamics simulations against known protein targets associated with the benzamide scaffold (e.g., enzymes, receptors). nih.gov | Prediction of potential biological targets, elucidation of binding modes, and rational design of second-generation compounds with improved affinity and selectivity. |

| Medicinal Chemistry & Pharmacology | Should initial screenings reveal biological activity, collaboration with pharmacologists would be essential to evaluate the compound's efficacy in cellular and in vivo models, and to study its metabolic fate. The N-benzylbenzamide scaffold has been identified as a promising modulator for conditions like diabetes. acs.org | Validation of the compound as a lead for drug discovery and a deeper understanding of its mechanism of action and pharmacological profile. |

| Materials Science & Crystal Engineering | Investigating the solid-state properties, such as polymorphism and the potential for co-crystal formation. The way molecules pack in a crystal, often through hydrogen bonds, dictates material properties. nih.govnih.gov | Discovery of new crystalline forms with tailored physical properties (e.g., solubility, stability), which could be relevant for pharmaceutical formulation or advanced materials applications. |

| Agrochemical Science | Many benzamide derivatives have found applications as herbicides or pesticides. nih.gov Interdisciplinary research with plant scientists and entomologists could explore the potential of this compound in agriculture. | Development of new, potentially more effective or selective, crop protection agents. |

Broader Impact of Research on this compound on Chemical Science

Focused research on this compound, while specific, can have a significant ripple effect across the landscape of chemical science. Its study serves as a case for understanding the intricate interplay of structure and function.

The investigation into efficient synthetic routes for this compound contributes to the broader toolkit of synthetic organic chemistry, potentially uncovering new catalysts or reaction conditions applicable to a wide range of amide bond formations. researchgate.net Amide synthesis is one of the most frequently performed reactions in medicinal chemistry, and even incremental improvements can have a large impact.

Furthermore, should this molecule or its derivatives prove to be potent biological agents, it would validate the 2-chloro-N-benzylbenzamide scaffold as a valuable pharmacophore. This could spur a new direction in drug discovery programs, particularly since related structures have shown promise in targeting metabolic diseases and parasitic infections. acs.orgnih.gov

Finally, the detailed structural and functional analysis of this compound adds a crucial data point to the fundamental understanding of non-covalent interactions, conformational analysis, and substituent effects. Comparing its properties to those of its isomers, such as 2-chloro-N-(3-methylphenyl)benzamide or 2-chloro-N-(4-methylphenyl)benzamide, provides deep insight into how subtle changes in molecular architecture can lead to dramatic differences in crystal packing and biological function. nih.govnih.gov This knowledge is fundamental to the rational design of molecules in all areas of chemistry, from pharmaceuticals to materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2-methylbenzyl)benzamide, and how can reaction conditions be optimized for high yield?

- The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2-chlorobenzoyl chloride with 2-methylbenzylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically influence yield. Monitoring reaction progress via TLC or HPLC is advised to optimize stoichiometry and minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the chloro-substituted benzamide moiety and 2-methylbenzyl group (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl protons at δ 2.4 ppm).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and C-Cl (~750 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H] for CHClNO = 276.0790) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine minimum inhibitory concentrations (MICs).

- Enzyme Inhibition Assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorometric or colorimetric substrates.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software provides precise bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). ORTEP-3 or WinGX can visualize packing motifs, clarifying steric effects from the 2-methyl group .

Q. What strategies address contradictions in reported biological activity data for benzamide derivatives?

- Assay Standardization : Control variables like solvent (DMSO vs. saline), cell passage number, and incubation time.

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, discrepancies in MIC values may arise from differences in bacterial strain virulence or culture media .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Modular Substitution : Replace the 2-methyl group with bulkier substituents (e.g., trifluoromethyl) to enhance lipophilicity and membrane permeability.

- Bioisosteric Replacement : Substitute the chloro group with bioisosteres like CF or Br to optimize binding to hydrophobic enzyme pockets.

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like P2X7 receptors implicated in inflammation .

Q. What computational methods validate the compound’s potential as a protease inhibitor?

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., with SARS-CoV-2 M) over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Calculate binding free energy changes (ΔΔG) for mutations at key residues (e.g., His41/Cys145 in M).

- ADMET Prediction : Tools like SwissADME predict bioavailability, ensuring analogs comply with Lipinski’s Rule of Five .

Methodological Notes

- Crystallization Tips : Recrystallize from ethanol/water (7:3) to obtain diffraction-quality crystals.

- Biological Replicates : Perform assays in triplicate with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests).

- Data Reproducibility : Archive raw spectra and assay protocols in open-access repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.